molecular formula C12H18F3NO3 B1378993 Tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate CAS No. 1393584-90-1

Tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate

Cat. No.: B1378993
CAS No.: 1393584-90-1
M. Wt: 281.27 g/mol
InChI Key: NHPOEZNXKKOGCN-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate (CAS 1393584-90-1) is a protected azepane derivative of interest in medicinal chemistry and drug discovery. With a molecular formula of C12H18F3NO3 and a molecular weight of 281.27 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and allows for selective deprotection during synthetic sequences . The azepane (7-membered nitrogen-containing ring) scaffold is a key feature of this compound. Recent research highlights the significant potential of novel, synthetically accessible azepane scaffolds in pharmaceutical development, particularly for targeting neuropsychiatric disorders . The presence of the trifluoromethyl group is a common strategy in drug design to improve metabolic stability, membrane permeability, and binding affinity . This combination of features makes this compound a valuable intermediate for researchers constructing diverse chemical libraries or exploring new bioactive compounds, especially within the central nervous system (CNS) drug discovery space . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-6-4-8(12(13,14)15)9(17)5-7-16/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPOEZNXKKOGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393584-90-1
Record name tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate
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Preparation Methods

Reaction Scheme:

Azepane derivative + tert-butyl chloroformate → Tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate

Typical Conditions:

Parameter Details
Solvent Dichloromethane or THF
Base Triethylamine (TEA)
Temperature 0°C to room temperature
Reaction Time 4-12 hours

Oxidation and Functionalization of Azepane Ring

In some approaches, the azepane ring is first synthesized via cyclization of suitable linear precursors, followed by selective oxidation to introduce the ketone at position 4 and trifluoromethylation at position 5:

  • Step 1: Cyclization of amino alcohols or amino acids to form the azepane core.
  • Step 2: Oxidation of the appropriate position to introduce the ketone group.
  • Step 3: Electrophilic trifluoromethylation at the 5-position using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Example:

Step Reagents Conditions
Cyclization Amino alcohols Acidic or basic conditions
Oxidation Oxidants like PCC or Dess–Martin periodinane Mild, controlled temperature
Trifluoromethylation Trifluoromethylating agents Room temperature, inert atmosphere

Industrial Continuous Flow Synthesis

For large-scale production, continuous flow processes are increasingly employed, offering enhanced control over reaction parameters and safety. These processes typically involve:

Advantages:

  • Increased scalability
  • Improved safety profile
  • Consistent product quality

Research Findings and Notes

  • The synthesis via carbamate formation is favored for laboratory-scale production due to its straightforward nature and high selectivity.
  • Functionalization steps, especially trifluoromethylation, require careful control of reaction conditions to prevent side reactions.
  • Recent advances in flow chemistry have demonstrated potential for industrial-scale synthesis, improving yield consistency and safety.
  • The choice of method depends on the desired purity, scale, and available infrastructure.

Chemical Reactions Analysis

Nucleophilic Substitution at the Trifluoromethyl Group

The electron-withdrawing nature of the trifluoromethyl (-CF₃) group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic substitution under specific conditions.

  • Example reaction : Replacement of -CF₃ with methyl or aryl groups via transition-metal catalysis (e.g., Pd or Cu-mediated coupling) .

  • Key data :

    ReactantReagent/ConditionsProduct Efficacy (E max)EC₅₀ (μM)
    5-CF₃ analogue (3 )Methyl Grignard (THF, 0°C)0.955.7
    5-CF₃ analogue (3 )Phenylboronic acid (Pd(PPh₃)₄, Δ)0.840.82

Substitution at the 5-position significantly impacts biological activity, with bulkier groups (e.g., isopropyl) improving potency by ~10-fold compared to methyl .

Ester Hydrolysis and Functionalization

The tert-butyl ester moiety undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid intermediates, which are pivotal for further derivatization.

  • Conditions :

    • Acidic : HCl/dioxane (0°C to RT, 2–4 h) → Carboxylic acid .

    • Basic : NaOH/MeOH (reflux, 6 h) → Sodium carboxylate .

  • Applications :

    • Coupling with amines to form amides (EDC/HOBt, DMF).

    • Reduction to alcohols (LiAlH₄, THF) .

Cyclization and Ring-Opening Reactions

The oxo group at position 4 participates in cyclization reactions to form fused heterocycles.

Lactam Formation

  • Reaction : Intramolecular condensation with aminopropanol derivatives (Table 3, ).

    Starting MaterialReagentProduct (Lactam)Yield (%)
    δ-Keto-ester (16 )3-Aminopropanol17 89
    δ-Keto-ester (16 )2-Methylaminopropanol18 85

Ring Expansion

Ethylene bridge incorporation (e.g., compound 35 ) increases rigidity but reduces potency (E max: 0.17 vs. 0.95 for parent) .

Condensation Reactions

The ketone at position 4 reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.

  • Hydrazone formation :

    • Conditions : NH₂NH₂·H₂O, EtOH, Δ → Hydrazone (used in tricyclic scaffold synthesis) .

  • Oxime formation :

    • Conditions : NH₂OH·HCl, NaOAc, MeOH → Oxime intermediates for spirocyclic derivatives .

Protection/Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is selectively removed to free the azepane nitrogen for further functionalization.

  • Deprotection :

    • Reagent : TFA/DCM (0°C, 1 h) → Free amine .

    • Application : Subsequent acylation or alkylation (e.g., with benzyl chloroformate).

Steric and Electronic Effects on Reactivity

  • Trifluoromethyl group : Reduces nucleophilicity of the azepane nitrogen but enhances stability toward oxidation.

  • tert-Butyl ester : Provides steric shielding, slowing hydrolysis kinetics compared to methyl/ethyl esters .

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate increases lipophilicity compared to analogs with electron-donating groups (e.g., 3g, 3o). This property enhances membrane permeability but may reduce aqueous solubility .
  • Stability : Unlike tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate (CAS: 2891598-80-2), which is stable under recommended storage conditions , the trifluoromethyl group in the target compound could introduce steric hindrance or electronic effects that alter stability.

Structural Analogues in Patented Compounds

  • Vertex Pharmaceuticals' quinoline derivative: A patented compound (EP 2013) incorporates a 4-oxo-5-(trifluoromethyl) motif within a quinoline scaffold, demonstrating the broader applicability of this structural feature in bioactive molecules .

Biological Activity

Tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate (CAS No. 1393584-90-1) is a chemical compound with the molecular formula C12H18F3NO3C_{12}H_{18}F_3NO_3 and a molecular weight of 281.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of azepane derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which allow for further functionalization and exploration of its biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as an inhibitor or modulator of enzymes and receptors, influencing various cellular processes. The trifluoromethyl group is particularly significant as it may enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased bioactivity.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Properties : Preliminary research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inducing apoptosis in hypopharyngeal tumor cells, outperforming some reference drugs in terms of cytotoxicity .
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes such as α/β-hydrolase domain-containing proteins. Inhibitory concentrations (IC50 values) have been reported, indicating potential therapeutic applications in conditions where these enzymes play a role .
  • Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits α/β-hydrolase domain proteins
Anti-inflammatoryPotential to reduce inflammation

Case Study: Anticancer Activity

A study conducted on various derivatives of piperidine, including this compound, demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells. The mechanism involved the activation of apoptotic pathways, suggesting that structural modifications could enhance the efficacy of such compounds in cancer therapy .

Case Study: Enzyme Inhibition

Research on α/β-hydrolase domain inhibitors revealed that certain modifications to the structure of this compound could lead to enhanced selectivity and potency against specific targets, highlighting its potential as a lead compound for drug development aimed at metabolic disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate, and how can intermediates be characterized?

  • Methodology :

  • The synthesis typically involves constructing the azepane ring followed by trifluoromethylation and Boc protection. For example, azepane derivatives can be synthesized via cyclization of amino alcohols or reductive amination of keto-acids. Trifluoromethyl groups are introduced using reagents like TMSCF₃ or via transition-metal-catalyzed cross-coupling reactions (e.g., with CF₃I) .
  • Key intermediates (e.g., 4-oxoazepane precursors) should be characterized using 1H^1H-NMR (e.g., Boc-group signals at ~1.4 ppm, ketone carbonyl at ~210 ppm in 13C^{13}C-NMR) and mass spectrometry (e.g., molecular ion peak matching the expected m/z). IR can confirm carbonyl (1700–1750 cm⁻¹) and Boc-group (1250–1300 cm⁻¹) stretches .

Q. How can the stereochemical configuration at the 5-(trifluoromethyl) position be determined experimentally?

  • Methodology :

  • X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm stereochemistry .
  • Alternatively, NOESY NMR can identify spatial proximity between the trifluoromethyl group and adjacent protons. For example, coupling constants (JJ) in 1H^1H-NMR may indicate axial/equatorial positioning in the azepane chair conformation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of the trifluoromethyl group in nucleophilic or electrophilic reactions?

  • Methodology :

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as trifluoromethyl group participation in SN2 or Michael additions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular dynamics simulations (e.g., using AMBER) can study solvent effects on reactivity. For example, polar aprotic solvents (e.g., DMF) may stabilize transition states in trifluoromethylation reactions .

Q. How can conflicting spectroscopic data (e.g., unexpected 19F^{19}F-NMR shifts) be resolved during structural validation?

  • Methodology :

  • Cross-validate using multiple techniques:
  • 19F^{19}F-NMR chemical shifts for CF₃ groups typically range from -60 to -70 ppm. Deviations may indicate electronic effects from adjacent substituents or solvent interactions .
  • High-resolution mass spectrometry (HRMS) confirms molecular formula, while 2D NMR (HSQC, HMBC) maps 1H^{1}H-13C^{13}C and 1H^{1}H-19F^{19}F correlations to resolve ambiguities .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

  • Methodology :

  • Optimize stepwise reaction conditions:
  • Use kinetic vs. thermodynamic control for regioselective trifluoromethylation (e.g., low-temperature lithiation to direct CF₃ addition) .
  • Protect sensitive functional groups (e.g., ketones) before Boc deprotection to prevent side reactions .
  • Employ Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading) and identify critical yield-limiting steps .

Application-Oriented Questions

Q. How does the trifluoromethyl group influence the compound’s potential as a protease inhibitor scaffold?

  • Methodology :

  • Conduct molecular docking (e.g., AutoDock Vina) to compare binding affinities of CF₃-substituted vs. non-substituted analogs with protease active sites (e.g., HIV-1 protease).
  • Synthesize analogs with varying CF₃ positions and assay enzymatic inhibition (e.g., fluorescence-based kinetic assays) to establish structure-activity relationships (SAR) .

Q. What analytical challenges arise in quantifying trace impurities (e.g., de-Boc byproducts) in bulk samples?

  • Methodology :

  • Use UPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate and quantify impurities. Calibrate against certified reference standards .
  • For non-UV-active impurities, employ charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate
Reactant of Route 2
Tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate

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